![molecular formula C19H18N2OS B2476731 2-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide CAS No. 1396856-91-9](/img/structure/B2476731.png)
2-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide
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Overview
Description
“2-methyl-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
MMB-2201 has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency
2. Stable chemical structure
3. Easy to synthesize
4. Can be used as a reference standard
Some of the limitations include:
1. Limited information on its long-term effects
2. Limited research on its interaction with other drugs
3. Limited research on its effects on different populations
Future Directions
There are several future directions for research on MMB-2201. Some of the areas of research include:
1. Studying the long-term effects of MMB-2201 on the human body
2. Investigating the interaction of MMB-2201 with other drugs
3. Studying the effects of MMB-2201 on different populations, such as pregnant women and the elderly
4. Developing new synthetic cannabinoids based on the chemical structure of MMB-2201
5. Studying the potential therapeutic applications of MMB-2201 in various diseases and disorders, such as chronic pain and anxiety disorders.
Conclusion:
In conclusion, MMB-2201 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by reacting 4-methyl-2-phenylthiazole-5-carboxylic acid with 2-methylaminobenzoyl chloride in the presence of a base. MMB-2201 produces a range of physiological and biochemical effects by binding to the CB1 and CB2 receptors in the brain. It has several advantages and limitations for lab experiments, and there are several future directions for research on MMB-2201.
Synthesis Methods
MMB-2201 is synthesized by reacting 4-methyl-2-phenylthiazole-5-carboxylic acid with 2-methylaminobenzoyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain a pure form of MMB-2201.
Scientific Research Applications
MMB-2201 has been extensively studied for its potential applications in various fields of scientific research. Some of the significant areas of research include:
1. Forensic Science: MMB-2201 is used as a reference standard in forensic laboratories to detect synthetic cannabinoids in biological samples.
2. Pharmacology: MMB-2201 is used to study the pharmacological effects of synthetic cannabinoids on the human body.
3. Neurology: MMB-2201 is used to study the effects of synthetic cannabinoids on the central nervous system and their potential therapeutic applications.
properties
IUPAC Name |
2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-8-6-7-11-16(13)18(22)20-12-17-14(2)21-19(23-17)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWZIZPYDGSGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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